molecular formula C19H18NO5P B075370 Naphthol AS-MX phosphate CAS No. 1596-56-1

Naphthol AS-MX phosphate

Cat. No.: B075370
CAS No.: 1596-56-1
M. Wt: 371.3 g/mol
InChI Key: IOMLBTHPCVDRHM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naphthol AS-MX phosphate (NASTRp) is a small molecule inhibitor of the CREB (cyclic adenosine phosphate reaction element binding protein)-CBP (CREB binding protein) transcription factor complex . This complex plays a crucial role in the regulation of gene expression, and its dysregulation is associated with various diseases, including cancer .

Mode of Action

this compound interacts with the CREB-CBP complex, inhibiting its function . This interaction disrupts the transcriptional activity of the complex, leading to changes in the expression of target genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CREB-CBP transcriptional pathway . By inhibiting the CREB-CBP complex, this compound can alter the expression of genes regulated by this complex, leading to downstream effects on cellular processes .

Pharmacokinetics

Its solubility in dioxane suggests that it may be absorbed and distributed in the body following administration .

Result of Action

this compound shows antitumor activity against lung cancer cells, inhibiting tumor cell proliferation, colony formation, and anchored independent growth . It can be used in the study of KRAS mutated lung cancer, especially for KRAS mutated lung cancer with poor chemotherapy resistance and prognosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in dioxane suggests that it may be more effective in environments where this solvent is present . .

Biochemical Analysis

Biochemical Properties

Naphthol AS-MX phosphate is known to be a substrate for alkaline phosphatase, an enzyme that plays a crucial role in many biochemical processes . It interacts with this enzyme, facilitating its activity and enabling the biochemical reactions it is involved in .

Cellular Effects

In the context of cellular processes, this compound influences cell function through its interaction with alkaline phosphatase. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as alkaline phosphatase. This binding can lead to enzyme activation, influencing the expression of certain genes and impacting various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthol AS-MX phosphate can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2-naphthoic acid with 2,4-dimethylaniline to form the corresponding amide. This intermediate is then phosphorylated using phosphorus oxychloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

  • Naphthol AS-BI phosphate
  • Naphthol AS-MX phosphate disodium salt
  • Fast Red TR salt

Uniqueness

This compound is unique due to its specific structure, which allows it to be a highly effective substrate for phosphatase enzymes. Its ability to produce a detectable product upon hydrolysis makes it particularly useful in various biochemical and histochemical assays .

Properties

IUPAC Name

[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NO5P/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24/h3-11H,1-2H3,(H,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMLBTHPCVDRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166696
Record name Naphthol AS-MX phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596-56-1
Record name N-(2,4-Dimethylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1596-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthol AS-MX phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS-MX phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(phosphonooxy)-N-(2,4-xylyl)naphthalene-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes naphthol AS-MX phosphate suitable for detecting alkaline phosphatase activity?

A1: this compound acts as a substrate for alkaline phosphatase. The enzyme hydrolyzes the phosphate group from this compound, releasing naphthol AS-MX. [, , ]

Q2: What happens to the released naphthol AS-MX?

A2: The liberated naphthol AS-MX rapidly couples with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble azo dye that precipitates at the site of enzyme activity, allowing for visualization. [, , , , ]

Q3: What are some diazonium salts commonly used in conjunction with this compound?

A3: Several diazonium salts are used, each producing a differently colored precipitate. Common examples include:

  • Fast Red TR: Yields a red fluorescent precipitate. [, ]
  • Fast Blue BB: Produces a blue precipitate. [, ]
  • Fast Red Violet LB: Generates a purple precipitate. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers primarily focus on applications rather than detailed chemical characterization, commercially available information indicates the molecular formula as C24H21NO6P and the molecular weight as 451.4 g/mol.

Q5: How does the choice of fixation method impact this compound staining?

A5: Fixation protocols can significantly impact the preservation of enzyme activity and staining quality.

  • Paraformaldehyde fixation is generally preferred over glutaraldehyde, as the latter can induce autofluorescence that interferes with signal detection. []

Q6: Is this compound staining compatible with other histochemical procedures?

A6: Yes, this compound staining has been successfully combined with other techniques, including:

  • Immunofluorescence: Allows for simultaneous detection of alkaline phosphatase activity and specific antigens using fluorescently labeled antibodies. [, ]
  • Immunogold-Silver Staining (IGSS): Enables the visualization of two different antigens on the same cell, one labeled with immunogold and the other with alkaline phosphatase/naphthol AS-MX phosphate. []

Q7: How does this compound compare to other alkaline phosphatase substrates?

A7: While other substrates like BCIP/NBT exist, this compound is favored in some applications due to:

  • Higher resolution: The resulting azo dye precipitate is highly localized, leading to sharper staining and easier visualization of fine structures. []

Q8: Besides alkaline phosphatase, does this compound react with other enzymes?

A8: While primarily used for alkaline phosphatase, some studies suggest potential reactivity with other phosphatases, particularly under specific conditions:

  • Acid phosphatase: Can hydrolyze this compound at acidic pH, albeit at a slower rate. []
  • Phytase: May contribute to phosphatase reactions observed at acidic pH in specific tissues like the rat intestine. []

Q9: What are the primary applications of this compound in histochemical staining?

A9: this compound has been extensively used to visualize alkaline phosphatase activity in various tissues and cell types, including:

  • Blood cells: Detecting alkaline phosphatase activity in neutrophils for diagnostic purposes. [, , , , , ]
  • Intestinal tissues: Studying the localization and activity of alkaline phosphatase and other phosphatases along the intestinal brush border membrane. []
  • Developing teeth: Investigating the role of alkaline phosphatase in enamel and dentin formation. [, ]
  • Bone: Examining alkaline phosphatase activity during bone development, mineralization, and remodeling. []
  • Ovary: Identifying alkaline phosphatase activity in developing oocytes. []
  • Kidney: Localizing alkaline phosphatase activity in various kidney structures. []

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